molecular formula C15H19N5O2 B14939697 1-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(2-methoxyphenyl)guanidine

1-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(2-methoxyphenyl)guanidine

Cat. No.: B14939697
M. Wt: 301.34 g/mol
InChI Key: NXEIRCZJWZIMMR-UHFFFAOYSA-N
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Description

N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethyl and methyl groups at the 5 and 6 positions, respectively, can be done using alkylation reactions.

    Guanidine Introduction: The guanidine moiety can be introduced through a reaction with an appropriate guanidine derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield dihydro derivatives.

Scientific Research Applications

N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: Lacks the ethyl and methyl groups.

    N-(5-ETHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: Lacks the methoxyphenyl group.

Uniqueness

N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE is unique due to the presence of both the ethyl and methyl groups on the pyrimidine ring and the methoxyphenyl group on the guanidine moiety. These structural features may contribute to its specific biological activities and chemical properties.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine

InChI

InChI=1S/C15H19N5O2/c1-4-10-9(2)17-15(19-13(10)21)20-14(16)18-11-7-5-6-8-12(11)22-3/h5-8H,4H2,1-3H3,(H4,16,17,18,19,20,21)

InChI Key

NXEIRCZJWZIMMR-UHFFFAOYSA-N

Isomeric SMILES

CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=CC=C2OC)C

Canonical SMILES

CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=CC=C2OC)C

Origin of Product

United States

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